Oxysophocarpine

Beschreibung

Sophocarpine has been reported in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms with data available.

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

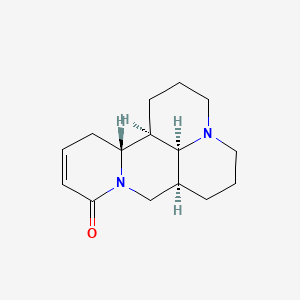

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxysophocarpine: A Technical Guide to Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxysophocarpine (B1678127), a quinolizidine (B1214090) alkaloid with significant pharmacological potential. It details the primary natural sources of this compound, compares various extraction and purification methodologies, and presents detailed experimental protocols for its isolation and analysis. Furthermore, this document elucidates key signaling pathways modulated by this compound, offering a valuable resource for ongoing research and development.

Natural Sources of this compound

This compound is a naturally occurring alkaloid predominantly found in plants belonging to the Sophora genus within the Leguminosae family. These plants have a history of use in traditional medicine, particularly in Central and West Asia.[1][2] The primary species recognized as significant sources of this compound are summarized below.

| Plant Species | Family | Primary Parts Containing this compound |

| Sophora alopecuroides | Leguminosae | Seeds, Aerial Parts |

| Sophora flavescens | Leguminosae | Roots[3] |

| Sophora davidii | Leguminosae | Not specified |

| Sophora tonkinensis | Leguminosae | Rhizomes |

The concentration of this compound and other related alkaloids can vary depending on factors such as the specific plant part, geographical location, and time of harvest. Notably, the seeds and aerial parts of Sophora alopecuroides are reported to contain the highest concentrations.

Extraction Methodologies

The extraction of this compound from plant matrices involves separating the alkaloid from the raw plant material. As alkaloids mostly exist as salts within the plant, various methods have been developed to efficiently isolate them, ranging from traditional solvent-based techniques to modern, technology-assisted approaches.

Conventional Extraction Methods

-

Acid-Water Extraction: This common method leverages the salt form of alkaloids. The plant material is treated with a dilute acid solution (e.g., sulfuric acid) to dissolve the alkaloids. The acidic extract is then neutralized or made alkaline to precipitate the free base or to proceed with liquid-liquid extraction using an organic solvent.

-

Solvent Extraction: This technique uses organic solvents to extract the alkaloids. The choice of solvent is crucial and depends on the polarity of the target compound. For alkaloids in Sophora alopecuroides, alcohol-based solvents are frequently used. Soxhlet extraction is a continuous solvent extraction method that offers high efficiency but can risk thermal degradation of sensitive compounds due to prolonged heat exposure.

-

Percolation: In this method, a solvent is slowly passed through a column packed with the ground plant material to gradually extract the desired compounds.

Modern Assisted-Extraction Methods

To improve efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes physical disruption, enhancing solvent penetration and facilitating the release of intracellular compounds like this compound. Key parameters to optimize include temperature, solvent type, ultrasonic power, and duration.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of plant cells and promoting the release of alkaloids into the solvent. This technique is known for its efficiency and reduced extraction time. Optimal conditions for MAE of related alkaloids from Sophora flavescens have been identified as 60% ethanol (B145695) as the solvent, a 20:1 liquid-to-material ratio, and extraction for 10 minutes at 50°C under 500 W of microwave power.

-

Reverse Three-Phase Membrane Cycle Extraction: This is a specialized and efficient method for extracting this compound. It uses a polytetrafluoroethylene (PTFE) membrane to separate an acid phase and a base phase, while an organic phase cycles between them. This technique offers low solvent consumption, short extraction times, and simple operation, achieving a high extraction rate of 98.21% for this compound within 60 minutes under optimal conditions.

Quantitative Data Summary

The efficiency of extraction and the yield of this compound are highly dependent on the chosen method and its operational parameters. The following table summarizes quantitative data from various studies to allow for easy comparison.

| Method | Plant Source | Key Parameters | Result | Reference |

| Reverse Three-Phase Membrane Cycle | Sophora alopecuroides | Aqueous/Organic Phase Ratio: 1:1; HCl: 0.3 mol/L; NaOH: 0.75 mol/L; Time: 60 min | Extraction Rate: 98.21% | |

| Microwave-Assisted Extraction (MAE)¹ | Sophora flavescens | Solvent: 60% Ethanol; Ratio: 20:1 (v/v); Power: 500 W; Temp: 50°C; Time: 10 min | Yield: 14.37 mg/g | |

| Ultrasound-Assisted Extraction (UAE)² | Ganoderma lucidum | Solvent: 74% Ethanol; Ratio: 61 mL/g; Power: 320 W; Time: 69 min | Yield (Triterpenoids): 4.61 mg/g | |

| Soxhlet Extraction³ | Field Muskmelon Seed | Not specified | Yield (Oil): 34.47% |

¹Data is for oxymatrine, a structurally similar alkaloid from the same plant genus, providing a relevant benchmark. ²Data is for triterpenoids, demonstrating general UAE parameters. ³Data is for oil extraction, included to show the high yield potential of this conventional method.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.

Protocol 1: General Acid-Base Extraction and Isolation Workflow

This protocol describes a standard laboratory procedure for extracting total alkaloids, including this compound, from Sophora alopecuroides.

-

Alkalinization and Initial Extraction:

-

Weigh 5 kg of coarse powder (10-20 mesh) of Sophora alopecuroides.

-

Add a 4-fold volume of 5% NaOH solution and soak the material overnight. Discard the alkaline liquid.

-

-

Acid Extraction:

-

Extract the remaining residue with a 5% sulfuric acid solution.

-

-

Ion Exchange Chromatography:

-

Pass the acidic extract through a cation exchange resin column.

-

Elute the column with 95% ethanol containing 3% ammonia.

-

-

Concentration and Purification:

-

Combine the eluent fractions and recover the ethanol by evaporation.

-

Adsorb the resulting concentrate onto activated carbon.

-

-

Final Isolation:

-

Isolate the final compounds using a neutral alumina (B75360) column and gradient elution with a petroleum ether-acetone solvent system.

-

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is optimized for the extraction of alkaloids from Sophora species, based on established research.

-

Sample Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a PTFE extraction vessel.

-

Solvent Addition: Add 20 mL of 60% aqueous ethanol solution to the vessel (a 20:1 liquid-to-material ratio).

-

Microwave Irradiation: Place the vessel in a microwave reactor. Set the parameters as follows:

-

Microwave Power: 500 W

-

Extraction Temperature: 50°C

-

Extraction Time: 10 minutes

-

-

Post-Extraction:

-

After extraction, allow the vessel to cool to room temperature for at least 30 minutes.

-

Centrifuge the extract at 3000 rpm for 5 minutes to separate the supernatant.

-

-

Sample Preparation for Analysis:

-

Collect the supernatant for quantitative analysis by HPLC. If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.

-

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for UAE, which can be optimized for this compound extraction.

-

Sample Preparation: Mix 10 g of lyophilized and powdered plant material with the extraction solvent at a 1:10 (w/v) ratio in a suitable beaker. An optimized solvent is 74% ethanol.

-

Ultrasonication:

-

Immerse the probe of an ultrasonic processor into the mixture.

-

Apply ultrasonic power (e.g., 320 W) for a set duration (e.g., 69 minutes). Maintain a constant temperature (e.g., 30-60°C) using a water bath.

-

-

Filtration and Concentration:

-

Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

-

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is for the simultaneous determination of this compound and related alkaloids in extracts from Sophora alopecuroides.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol (B129727) and 0.2% phosphoric acid aqueous solution (7:93 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

Detection Wavelength: 205 nm or 221 nm.

-

Sample Injection Volume: 5 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of purified this compound at various concentrations (e.g., 0.01 - 0.7 mg/mL).

-

Calculate the concentration in the sample extract by comparing its peak area to the calibration curve.

-

Molecular Mechanisms and Signaling Pathways

Recent studies have shown that this compound exerts its pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, by modulating specific intracellular signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

This compound has been shown to protect against oxidative stress-induced apoptosis by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

References

The Biosynthetic Pathway of Oxysophocarpine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (B1678127), a tetracyclic quinolizidine (B1214090) alkaloid found in plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, from its primary metabolic precursor to the final product. While the initial steps of the pathway are well-characterized, the later stages of cyclization and oxidation remain partially putative. This document summarizes the established enzymatic reactions, presents plausible mechanisms for the unelucidated steps, offers detailed experimental protocols for further investigation, and includes quantitative data on alkaloid content in source organisms.

Introduction to this compound and Quinolizidine Alkaloids

This compound belongs to the extensive family of quinolizidine alkaloids (QAs), which are nitrogen-containing secondary metabolites predominantly found in leguminous plants. These compounds are characterized by a quinolizidine ring system, a 1-azabicyclo[4.4.0]decane structure. QAs, including this compound and its structural relatives like matrine (B1676216) and sophocarpine, are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is structurally defined as an oxidation product of sophocarpine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-lysine. The pathway can be broadly divided into three main stages:

-

Formation of the key intermediate, cadaverine (B124047).

-

Assembly of the tetracyclic quinolizidine skeleton of the matrine-type.

-

Late-stage oxidation to yield this compound.

From L-Lysine to Cadaverine: The Initial Committed Step

The biosynthesis of all quinolizidine alkaloids initiates with the decarboxylation of L-lysine to produce cadaverine.[1][2] This irreversible reaction is catalyzed by the enzyme lysine decarboxylase (LDC) and represents the first committed step of the pathway.[1][3]

-

Enzyme: Lysine Decarboxylase (LDC; EC 4.1.1.18)

-

Substrate: L-Lysine

-

Product: Cadaverine

-

Cofactor: Pyridoxal phosphate (B84403) (PLP)

LDC has been identified and characterized in several QA-producing plants, including Sophora flavescens.[1]

Formation of Δ¹-piperideine

Cadaverine is subsequently converted to 5-aminopentanal (B1222117), which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[2][4] This reaction is catalyzed by a copper amine oxidase (CAO) .[4]

-

Enzyme: Copper Amine Oxidase (CAO; EC 1.4.3.21)

-

Substrate: Cadaverine

-

Product: 5-aminopentanal (which cyclizes to Δ¹-piperideine)

Assembly of the Tetracyclic Matrine-Type Skeleton (Putative)

The steps leading from Δ¹-piperideine to the complex tetracyclic structure of matrine-type alkaloids like sophocarpine are the least understood part of the pathway and are largely based on biosynthetic hypotheses from tracer experiments.[5] It is proposed that three molecules of Δ¹-piperideine (derived from three molecules of L-lysine) condense to form the characteristic four-ring system. While the exact enzymatic machinery is yet to be fully elucidated, the proposed pathway involves a series of cyclization, oxidation, and reduction reactions.

The current leading hypothesis suggests the dimerization of Δ¹-piperideine to form a bicyclic intermediate, which then incorporates a third Δ¹-piperideine unit to form the tetracyclic core. The specific enzymes catalyzing these condensation and rearrangement reactions have not yet been isolated and characterized.

Final Oxidation to this compound (Putative)

This compound is an N-oxide derivative of sophocarpine. The final step in its biosynthesis is the oxidation of the sophocarpine molecule. This type of late-stage modification in alkaloid biosynthesis is commonly catalyzed by cytochrome P450 monooxygenases (CYP450s) .[6] While the specific CYP450 responsible for this conversion in Sophora flavescens has not been definitively identified, it is the most probable class of enzymes involved. Interestingly, studies on human metabolism have shown that cytochrome P450 enzymes can also catalyze the reverse reaction, the reduction of this compound back to sophocarpine.[2]

-

Enzyme (Putative): Cytochrome P450 Monooxygenase (CYP450)

-

Substrate: Sophocarpine

-

Product: this compound

Quantitative Data

Quantitative analysis of quinolizidine alkaloids in Sophora flavescens has been performed using various analytical techniques. The concentrations of these alkaloids can vary depending on the plant part, age, and environmental conditions.

| Alkaloid | Concentration Range in Sophora flavescens (mg/mL) | Method |

| Matrine | 0.044 - 0.792 | Capillary Electrophoresis[7] |

| Oxymatrine | 0.142 - 1.926 | Capillary Electrophoresis[7] |

| Sophocarpine | 0.0377 - 0.3393 | Capillary Electrophoresis[7] |

| Sophoridine | 0.0664 - 1.062 | Capillary Electrophoresis[7] |

Note: this compound concentrations are not explicitly detailed in this specific study, but oxymatrine, a structurally similar N-oxide of matrine, is often found in higher concentrations.

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Identification of Biosynthetic Gene Clusters (BGCs)

Objective: To identify the genes encoding the enzymes of the this compound biosynthetic pathway in the genome of Sophora flavescens.

Methodology:

-

Genome Sequencing: Obtain a high-quality genome sequence of Sophora flavescens.

-

Bioinformatic Analysis: Utilize BGC prediction tools such as plantiSMASH or antiSMASH to scan the genome for clusters of genes commonly associated with secondary metabolite biosynthesis (e.g., LDCs, CAOs, CYP450s, transferases).[1][3][8]

-

Transcriptomic Analysis: Perform RNA-seq on different tissues of Sophora flavescens known to accumulate this compound. Identify genes within the predicted BGCs that are co-expressed with known pathway genes (e.g., LDC).

-

Gene Annotation: Annotate the functions of the genes within the candidate BGCs based on homology to known biosynthetic enzymes.

Heterologous Expression and Enzyme Characterization

Objective: To confirm the function of candidate genes identified through BGC analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Sophora flavescens cDNA.

-

Vector Construction: Clone the amplified genes into an appropriate expression vector (e.g., for E. coli, yeast, or Nicotiana benthamiana).

-

Heterologous Expression: Transform the expression constructs into the chosen host organism and induce protein expression.[9]

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

-

Enzyme Assays: Perform in vitro assays with the purified enzymes and putative substrates to determine their catalytic activity and kinetic parameters (Km, Vmax).[10][11] For example, to test a candidate CYP450 for sophocarpine oxidase activity, the assay would include the purified enzyme, sophocarpine as the substrate, and necessary cofactors like NADPH and a cytochrome P450 reductase.

-

Product Identification: Analyze the reaction products using techniques such as HPLC, LC-MS, and NMR to confirm the identity of the product (e.g., this compound).

Tracer Studies

Objective: To trace the incorporation of precursors into this compound in vivo.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-lysine or cadaverine).

-

Feeding Experiment: Administer the labeled precursor to Sophora flavescens plants or cell cultures.

-

Alkaloid Extraction: After a defined incubation period, harvest the plant material and perform a standard alkaloid extraction.

-

Analysis: Analyze the purified this compound using mass spectrometry (MS) to detect the incorporation of the isotopic label and using nuclear magnetic resonance (NMR) spectroscopy to determine the position of the label within the molecule.

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for elucidating a plant natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound begins with the well-established conversion of L-lysine to cadaverine and subsequently to Δ¹-piperideine. However, the enzymatic steps leading to the formation of the tetracyclic sophocarpine skeleton and its final oxidation to this compound remain to be definitively elucidated. Future research should focus on the identification and characterization of the enzymes responsible for these later steps, likely through a combination of genomics, transcriptomics, and biochemical approaches. The elucidation of the complete pathway will not only provide fundamental insights into the evolution of metabolic diversity in plants but will also pave the way for the synthetic biology-based production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.

References

- 1. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human microsomal cyttrochrome P450-mediated reduction of this compound, an active and highly toxic constituent derived from Sophora flavescens species, and its intestinal absorption and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of Quinolizidine Alkaloids - Enlighten Theses [theses.gla.ac.uk]

- 6. In vitro inhibitory effects of sophocarpine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. floraandfona.org.in [floraandfona.org.in]

- 8. research.wur.nl [research.wur.nl]

- 9. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxysophocarpine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (B1678127) is a quinolizidine (B1214090) alkaloid predominantly isolated from plants of the Sophora genus, such as Sophora flavescens Ait.[1][2][3] It is a tetracyclic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with its physicochemical properties and relevant experimental protocols.

Chemical Structure and Stereochemistry

This compound possesses a rigid tetracyclic ring system. Its chemical formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol . The systematic IUPAC name for this compound is (1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one.

Key Stereochemical Features:

-

Ring Junctions: The fusion of the four rings creates a specific and rigid conformation.

-

Chiral Centers: The molecule contains several stereogenic centers, leading to the possibility of numerous stereoisomers. The naturally occurring and biologically active form is the one specified by the IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |

| Molecular Weight | 262.35 g/mol | PubChem |

| CAS Number | 26904-64-3 | PubChem |

| pKa | 6.5 | Experimental (RP-HPLC) |

| Appearance | White crystalline powder | (General knowledge) |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO. | (General knowledge) |

Experimental Protocols

Isolation of this compound from Sophora flavescens

A general method for the isolation of alkaloids from Sophora flavescens involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol. The resulting extract is concentrated under reduced pressure.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified with ammonia (B1221849) to precipitate the alkaloids.

-

Solvent Partitioning: The alkaloid precipitate is extracted with chloroform (B151607).

-

Chromatographic Purification: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol to yield purified this compound.

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative analysis of this compound.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer. The exact ratio can be optimized depending on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: Ambient

Signaling Pathways and Biological Activities

This compound has been shown to modulate several important signaling pathways, which underlies its therapeutic potential.

MAPK Signaling Pathway

This compound exerts neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing inflammation and apoptosis in neuronal cells.[1][2]

Nrf2/HO-1 Signaling Pathway

This compound has also been reported to protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

JNK/AP-1 Signaling Pathway

In the context of airway inflammation, this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.

KIT/PI3K Signaling Pathway

This compound has demonstrated protective effects against acute lung injury by regulating the KIT/Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in cell survival and apoptosis.

Experimental Workflow Example: Bioassay for Anti-inflammatory Activity

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound in a cell-based assay.

Conclusion

This compound is a structurally complex and biologically active alkaloid with significant therapeutic potential. A thorough understanding of its chemical structure, stereochemistry, and physicochemical properties is paramount for ongoing research and development efforts. The modulation of multiple signaling pathways by this compound highlights its pleiotropic effects and provides a basis for its exploration in various disease models. The experimental protocols outlined in this guide serve as a foundation for researchers working on the isolation, analysis, and biological evaluation of this promising natural product.

References

- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Oxysophocarpine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (B1678127) (OSC) is a quinolizidine (B1214090) alkaloid predominantly extracted from plants of the Sophora genus, such as Sophora flavescens Ait and Sophora alopecuroides.[1][2] As an active pharmacological compound, it has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the formulation of drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5][6] |

| Molecular Weight | 262.35 g/mol | [2][4][5][6] |

| CAS Number | 26904-64-3 | [4][5] |

| IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-6-one | [5] |

| Physical Form | Crystalline solid | [3] |

| pKa | 6.5 | [7][8] |

| Solubility (Water) | 40 mg/mL[4], 52 mg/mL[1], 5 mg/mL (PBS, pH 7.2)[3] | [1][3][4] |

| Solubility (DMSO) | 28 mg/mL[4], 52 mg/mL[1], 1 mg/mL[3] | [1][3][4] |

| Solubility (Ethanol) | 52 mg/mL[1], 10 mg/mL[3] | [1][3] |

| SMILES | C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2--INVALID-LINK--(CCC4)[O-] | [5] |

| InChI | InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 | [5] |

| InChIKey | QMGGMESMCJCABO-LHDUFFHYSA-N | [5] |

Experimental Protocols

Determination of pKa by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The ionization constant (pKa) of this compound can be determined using an RP-HPLC method that relies on the relationship between the capacity factor (k) and the pH of the mobile phase.[7][8]

Methodology:

-

Preparation of Buffers: A series of phosphate (B84403) buffers with pH values ranging from 2.0 to 9.5 are prepared using 0.01 mol/L sodium dihydrogen phosphate, 0.01 mol/L disodium (B8443419) hydrogen phosphate, and 0.01 mol/L phosphoric acid.[7]

-

Chromatographic System: An HPLC system equipped with a C18 column is used.

-

Mobile Phase Preparation: The mobile phase consists of a mixture of methanol (B129727) (MeOH) and the prepared phosphate buffers. The effect of the organic modifier is assessed by varying the MeOH concentration (e.g., from 10% to 20% v/v).[7]

-

Sample Analysis: A standard solution of this compound is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

-

Calculation of Capacity Factor (k): The capacity factor is calculated for each pH value using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of this compound and t_0 is the column dead time.

-

pKa Determination: A plot of pH versus the logarithm of the capacity factor (log k) is generated. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7] For this compound, the experimental pKa value obtained through this method is 6.5.[7][8]

Caption: Workflow for pKa Determination by RP-HPLC.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are central to its therapeutic potential in various disease models.

Nrf2/HO-1 Pathway

This compound has been shown to inhibit the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.[1] It also provides neuroprotective effects by regulating this pathway to inhibit apoptosis in neuronal cells.[9]

Caption: this compound Modulation of the Nrf2/HO-1 Pathway.

MAPK and NF-κB Pathways

OSC protects against apoptosis and inflammatory responses by attenuating the MAPK and NF-κB signaling pathways.[1] It has been observed to down-regulate the expression of inflammatory factors in hippocampal neurons by modulating the MAPK pathway.[10][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. abmole.com [abmole.com]

- 5. This compound | C15H22N2O2 | CID 161544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pKa determination of this compound by reversed - phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Oxysophocarpine in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid derived from the roots of plants such as Sophora flavescens and Sophora alopecuroides. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-viral, and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of OSC for a range of inflammatory conditions.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades that are crucial for the inflammatory response. The primary pathways modulated by OSC include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Furthermore, emerging evidence suggests a role for OSC in modulating the NLRP3 inflammasome and activating the Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit NF-κB activation.[4] It prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation.[4] This action leads to a significant downstream reduction in the expression of NF-κB target genes. Studies have demonstrated that OSC treatment suppresses the production of key pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[1][5][6]

In a model of inflammatory osteolysis, OSC was found to inhibit the NF-κB pathway, which in turn suppressed the expression of osteoclast-specific genes and inflammation-related factors like IL-1β, TNF-α, and IL-6.[1][7] Similarly, in microglial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), OSC blocked the activation of NF-κB by inhibiting the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88.[8]

References

- 1. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Oxysophocarpine: An In-depth Technical Guide for In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Oxysophocarpine (OSC) observed in various in vitro models. OSC, a quinolizidine (B1214090) alkaloid extracted from plants such as Sophora flavescens Ait, has demonstrated significant potential in mitigating neuronal damage through multiple mechanisms of action. This document details the experimental protocols used to assess its efficacy and elucidates the key signaling pathways involved, presenting quantitative data and visual workflows to support further research and development in the field of neuroprotection.

Core Findings: this compound's Neuroprotective Actions

This compound has been shown to exert its neuroprotective effects in several in vitro models of neuronal injury, primarily through the following mechanisms:

-

Anti-apoptotic Effects: OSC significantly reduces neuronal apoptosis induced by stressors like oxygen-glucose deprivation/reperfusion (OGD/R) and glutamate (B1630785) excitotoxicity.[1] This is achieved by modulating key apoptotic regulators, including the Bcl-2 family of proteins and caspases.[1][2]

-

Inhibition of Oxidative Stress: OSC mitigates oxidative stress by activating the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative damage.[1] This leads to a reduction in reactive oxygen species (ROS) production and preservation of mitochondrial function.[1]

-

Modulation of Inflammatory Responses: In microglial cells subjected to OGD/R, OSC has been shown to suppress the inflammatory response by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[2][3] It also reduces the production of pro-inflammatory mediators.[2][4][5]

-

Regulation of Intracellular Calcium Homeostasis: OSC helps maintain intracellular calcium ([Ca2+]i) homeostasis, preventing the cytotoxic calcium overload that is a common feature of neuronal injury.[4][5]

-

Inhibition of ER Stress: Evidence suggests that OSC can protect neurons by inhibiting endoplasmic reticulum (ER) stress-induced apoptosis, a pathway involving caspase-12.[6]

-

Modulation of MAPK Signaling: OSC has been observed to down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, including ERK1/2, JNK1/2, and p38 MAPK, which are involved in neuronal apoptosis and inflammation.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in OGD/R-Injured Primary Hippocampal Neurons

| This compound Concentration | Cell Viability (% of Control) | LDH Release (% of Maximum) |

| 1 µmol/L | 46.5 ± 4.1% | 30.2% (approx.) |

| 2 µmol/L | 73.7 ± 5.3% | 28.5% (approx.) |

| 5 µmol/L | 76.8 ± 3.9% | 26.7% (approx.) |

Data extracted from studies on primary hippocampal neurons subjected to 2 hours of OGD followed by 24 hours of reperfusion.

Table 2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential in Glutamate-Treated HT-22 Cells

| This compound Concentration | Apoptosis Rate (% of Glutamate Group) | Bcl-2/BAX Ratio (Fold Change vs. Glutamate) |

| 1.25 µM | Reduced | Increased |

| 2.5 µM | Reduced | Increased |

| 5 µM | Reduced | Increased |

| 10 µM | Significantly Reduced | Significantly Increased (p < 0.05) |

Data from studies on HT-22 cells treated with glutamate to induce apoptosis.[1]

Table 3: Effect of this compound on Inflammatory Mediators in OGD/R-Injured BV-2 Microglia

| This compound Treatment | TNF-α Expression | IL-1β Expression | iNOS Expression | COX-2 Expression |

| OGD/R | Upregulated | Upregulated | Upregulated | Upregulated |

| OGD/R + OSC | Downregulated | Downregulated | Downregulated | Downregulated |

Summary of findings from studies on BV-2 microglial cells subjected to OGD/R.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Culture and In Vitro Injury Models

-

Primary Hippocampal Neuron Culture:

-

Hippocampi are dissected from neonatal Sprague-Dawley rats.

-

Tissues are dissociated into single cells via trypsinization and mechanical trituration.

-

Cells are plated on poly-L-lysine-coated plates or coverslips.

-

Neurons are maintained in Neurobasal medium supplemented with B-27 and glutamine.

-

-

HT-22 and BV-2 Cell Culture:

-

HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM).

-

The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:

-

The regular culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2-3 hours).

-

For reperfusion, the glucose-free medium is replaced with the original culture medium, and cells are returned to a normoxic incubator for a specified period (e.g., 24 hours).

-

-

Glutamate-Induced Excitotoxicity Model:

-

HT-22 cells are treated with a specific concentration of glutamate (e.g., 20 mM) for a designated time to induce neuronal apoptosis.

-

Assessment of Cell Viability and Cytotoxicity

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Following experimental treatments, MTT solution (final concentration 0.5 mg/mL) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

The medium is removed, and a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

-

The cell culture supernatant is collected after treatment.

-

The supernatant is incubated with the LDH assay reagent mixture according to the manufacturer's instructions.

-

The absorbance is measured at a wavelength of 490 nm.

-

Measurement of Intracellular Calcium ([Ca2+]i)

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, for a specified time at 37°C.

-

After washing to remove the extracellular dye, the fluorescence intensity is measured using a fluorescence spectrophotometer or imaging system.

-

The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Assessment of Mitochondrial Membrane Potential (MMP)

-

Cells are incubated with JC-1 dye, a ratiometric fluorescent probe.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

The fluorescence is observed and quantified using a fluorescence microscope or flow cytometer.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Apoptosis Detection

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:

-

Cells are fixed and permeabilized.

-

The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).

-

The incorporated label is visualized using fluorescence microscopy. TUNEL-positive cells are indicative of apoptosis.

-

Western Blotting for Protein Expression Analysis

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, p-ERK, Nrf2, HO-1).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Tumor Activity of Oxysophocarpine on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-tumor activities of Oxysophocarpine (OSC), a quinolizidine (B1214090) alkaloid derived from plants like Sophora flavescens. It details the compound's effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Executive Summary

This compound has demonstrated significant anti-cancer properties across a range of malignancies. Its therapeutic potential stems from its ability to inhibit cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways, including the JAK2/STAT3, Nrf2/HO-1, Bcl-2/Bax, and PI3K/Akt axes. This guide consolidates the current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Quantitative Anti-Tumor Effects of this compound

This compound exhibits a dose- and time-dependent inhibitory effect on the proliferation of various cancer cells. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibitory Effects of this compound on Cancer Cell Proliferation

| Cancer Type | Cell Line(s) | Concentration (µmol/L) | Incubation Time (hours) | Observed Effect | Citation(s) |

| Hepatocellular Carcinoma | HepG2, Hepa1-6 | 5, 10, 20 | 24, 48, 72 | Significant dose- and time-dependent inhibition of proliferation. | [1] |

| Oral Squamous Cell Carcinoma | SCC-9, SCC-15 | 5 | 24 | Significant reduction in cell viability. | [2] |

| Colorectal Cancer | HCT116 | Not specified | Not specified | Inhibition of growth in a time- and dose-dependent manner. | [3] |

Table 2: Pro-Apoptotic Effects of this compound

| Cancer Type | Cell Line(s) | Concentration (µmol/L) | Incubation Time (hours) | Key Observations | Citation(s) |

| Hepatocellular Carcinoma | HepG2, Hepa1-6 | Not specified | Not specified | Increased rate of apoptosis. | [1][4] |

| Oral Squamous Cell Carcinoma | SCC-9, SCC-15 | 5 | 24 | Increased number of apoptotic cells and significant increase in caspase-3 activity. | |

| Colorectal Cancer | HCT116 | Not specified | Not specified | Induction of cellular apoptosis, confirmed by Hoechst 33258 staining. | |

| Lung Epithelial Cells | BEAS-2B | Not specified | Not specified | Decreased LPS-induced apoptosis. |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis.

3.1 Inhibition of the Nrf2/HO-1 Pathway in Oral Cancer

In oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit the Nrf2/HO-1 signaling axis. Nrf2 is a transcription factor that, while traditionally viewed as a protector against oxidative stress, can be co-opted by cancer cells to promote survival and resistance. OSC reduces the expression of both Nrf2 and its downstream target, heme oxygenase 1 (HO-1). This inactivation leads to reduced proliferation, motility, and angiogenesis, and promotes apoptosis.

References

- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Oxysophocarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanisms of action, pharmacokinetic properties, and the experimental methodologies used to elucidate its effects.

Pharmacodynamics and Mechanism of Action

This compound exhibits a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, and antiviral properties. These effects are mediated through the modulation of multiple signaling pathways.

Anti-inflammatory Effects

OSC demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory actions of OSC are linked to the inhibition of several key signaling pathways:

-

JNK/AP-1 Pathway: OSC can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of activator protein 1 (AP-1), a transcription factor that regulates the expression of inflammatory genes.[2]

-

TLR4/MyD88/NF-κB Pathway: In the context of neuroinflammation, OSC has been observed to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) pathway, leading to the blockage of nuclear factor-kappa B (NF-κB) activation.

-

MAPK Pathway: OSC can down-regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory processes.[3][4]

Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancer models, including oral squamous cell carcinoma and hepatocellular carcinoma. Its anti-cancer mechanisms involve:

-

Induction of Apoptosis: OSC can induce apoptosis in cancer cells through the intrinsic pathway, characterized by changes in mitochondrial membrane potential and regulation of the Bcl-2 family of proteins.[5]

-

Inhibition of Nrf2/HO-1 Axis: OSC has been found to retard the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 signaling pathway.

-

JAK2/STAT3 Pathway Inhibition: In hepatocellular carcinoma, OSC sensitizes cancer cells to immunotherapy by reducing FGL1 expression through the downregulation of IL-6-mediated JAK2/STAT3 signaling.

Neuroprotective Effects

OSC exhibits significant neuroprotective properties in models of neurodegenerative diseases and ischemic injury. Its neuroprotective mechanisms include:

-

Modulation of the Nrf2/HO-1 Pathway: OSC can protect neuronal cells from glutamate-induced apoptosis by activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress.

-

Inhibition of Endoplasmic Reticulum Stress: OSC has been shown to have neuroprotective effects by inhibiting endoplasmic reticulum stress-induced apoptosis.

-

Downregulation of MAPK Pathway: By attenuating the expression of inflammatory factors via the MAPK signaling pathway, OSC protects hippocampal neurons from oxygen-glucose deprivation and reperfusion injury.

Cardioprotective Effects

OSC has demonstrated protective effects against myocardial ischemia-reperfusion injury. It improves cardiac function and inhibits oxidative stress and inflammatory responses in the myocardium. The underlying mechanism is associated with the downregulation of the ERK/JNK pathway.

Antiviral Activity

This compound has shown promising antiviral activity against a range of viruses:

-

Hepatitis B Virus (HBV): OSC has significant anti-HBV activity, with an inhibitory effect on HBsAg secretion.

-

Respiratory Syncytial Virus (RSV): OSC can inhibit RSV replication and the production of pro-inflammatory cytokines in lung epithelial cells. This effect is partly dependent on the activation of the Nrf2 pathway.

Pharmacokinetics

Studies on the pharmacokinetics of this compound are primarily preclinical. A study in rats provided quantitative data on its oral bioavailability and metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Dose (Oral) | 15 | mg/kg |

| Cmax (OSC) | 386.4 ± 112.7 | ng/mL |

| Tmax (OSC) | 0.8 ± 0.4 | h |

| AUC(0-t) (OSC) | 1085.3 ± 264.2 | ng·h/mL |

| Cmax (Sophocarpine) | 102.5 ± 28.6 | ng/mL |

| Tmax (Sophocarpine) | 1.9 ± 1.1 | h |

| AUC(0-t) (Sophocarpine) | 674.8 ± 173.5 | ng·h/mL |

Data from a study in rats after a single oral administration. OSC is metabolized to its active metabolite, sophocarpine (SC). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

The liver is the primary organ responsible for the metabolism of OSC, with cytochrome P450 enzymes CYP3A4/5, 2B6, 2D6, and 2C9 playing a significant role in its reduction to sophocarpine. This extensive first-pass metabolism may contribute to a poor oral bioavailability.

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the cited studies on this compound. For detailed, replicable protocols, it is imperative to consult the original publications.

Cell Viability Assays (e.g., MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration.

-

After treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

-

Application in OSC Research: The MTT assay has been used to evaluate the effects of OSC on the viability of various cell lines, including cancer cells and neuronal cells, to determine its cytotoxic or protective effects.

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

General Protocol:

-

Protein lysates are prepared from cells or tissues treated with or without this compound.

-

The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Application in OSC Research: Western blotting has been instrumental in elucidating the mechanism of action of OSC by measuring the expression levels of key proteins in various signaling pathways, such as caspases, Bcl-2 family proteins, and phosphorylated forms of kinases like JNK and ERK.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the quantitative determination of drugs and their metabolites in biological fluids.

-

General Protocol for OSC Quantification in Plasma:

-

Plasma samples containing OSC and its metabolites are subjected to a protein precipitation or liquid-liquid extraction procedure.

-

The extracted analytes are separated on a reverse-phase C18 column using a suitable mobile phase.

-

The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Quantification is achieved by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the specific mass-to-charge ratios (m/z) of the parent drug and its metabolites.

-

-

Application in OSC Research: This method has been validated and used for the simultaneous quantification of this compound and its active metabolite, sophocarpine, in rat plasma for pharmacokinetic studies.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound activates the KIT/PI3K signaling pathway.

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Caption: this compound modulates the Nrf2/HO-1 signaling pathway.

Experimental Workflows

Caption: Generalized workflow for Western Blot analysis.

Caption: Workflow for preclinical pharmacokinetic studies of this compound.

References

- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits airway inflammation and mucus hypersecretion through JNK/AP-1 pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxysophocarpine in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine (B1214090) alkaloid predominantly extracted from the roots and other parts of plants from the Sophora genus, such as Sophora flavescens (Ku Shen) and Sophora alopecuroides (Ku Dou Zi). These plants have a long history of use in Traditional Chinese Medicine (TCM) for treating a wide array of ailments including inflammation, viral hepatitis, cancer, and skin diseases. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of OSC, revealing its potent anti-inflammatory, anti-cancer, anti-viral, and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying signaling pathways, detailed experimental protocols for its study, and a summary of quantitative data from preclinical research.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities by modulating several key signaling pathways. The following sections detail its primary effects and the molecular pathways involved.

Anti-inflammatory Activity

OSC demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mediators.

-

Mechanism: OSC has been shown to inhibit the inflammatory response in various models. For instance, in a model of tuberculosis infection, OSC reduced the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6 in the lungs of Mtb-infected mice[1]. It also hampered the production of these cytokines in Mtb-infected neutrophils[1]. In a carrageenan-induced inflammatory pain model, OSC significantly suppressed the over-expression of cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6[2].

Anti-cancer Activity

Preclinical studies have highlighted the potential of OSC as an anti-cancer agent, demonstrating its ability to inhibit the growth of various cancer cell lines.

-

Mechanism: The anti-cancer effects of OSC are attributed to its ability to induce apoptosis and inhibit proliferation in cancer cells. The specific mechanisms and efficacy vary across different cancer types.

Neuroprotective Effects

OSC has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases and ischemic injury.

-

Mechanism: The neuroprotective effects of OSC are mediated through its antioxidant and anti-apoptotic properties. It has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. In a model of glutamate-induced apoptosis in HT-22 neuronal cells, OSC pretreatment activated the Nrf2/HO-1 pathway, leading to the nuclear translocation of Nrf2 and upregulation of HO-1 protein expression. This, in turn, inhibited the production of reactive oxygen species (ROS) and subsequent apoptosis[3]. Furthermore, OSC has been demonstrated to modulate the MAPK pathway in rat hippocampal neurons subjected to oxygen-glucose deprivation and reperfusion, down-regulating the expression of IL-1β and TNF-α[4].

Anti-viral Activity

While less extensively studied, some evidence suggests that OSC possesses anti-viral properties, contributing to its traditional use in treating viral infections like hepatitis. Further research is needed to fully characterize the mechanisms of its anti-viral action.

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.

KIT/PI3K Signaling Pathway

In the context of acute lung injury (ALI), this compound has been found to exert its protective effects by regulating the KIT/PI3K signaling pathway. Network pharmacology and molecular docking studies have shown that OSC has a strong binding affinity for KIT, PIK3CA, and Bcl-2. By elevating the expression of PI3K, KIT, and Bcl-2, OSC can inhibit apoptosis in lung epithelial cells.

Nrf2/HO-1 Signaling Pathway

A crucial mechanism for this compound's neuroprotective and antioxidant effects is the activation of the Nrf2/HO-1 pathway. Under conditions of oxidative stress, OSC promotes the translocation of the transcription factor Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

JNK/AP-1 Signaling Pathway

This compound has been shown to inhibit airway inflammation and mucus hypersecretion by suppressing the JNK/AP-1 signaling pathway. This pathway is involved in the expression of inflammatory genes. By inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1), OSC can reduce the expression of inflammatory mediators.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another key target of this compound, particularly in its neuroprotective and anti-inflammatory roles. OSC can down-regulate the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38 MAPK. By inhibiting this pathway, OSC can attenuate the expression of inflammatory factors and protect cells from injury.

Quantitative Data Summary

This section provides a summary of the quantitative data on the pharmacological effects of this compound from various preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 (for a derivative) | |

| A431 | Cervix Squamous Carcinoma | Not specified | |

| 2008 | Ovarian Carcinoma | Not specified |

Table 2: Effects of this compound on Cytokine Levels

| Cytokine | Cell/Animal Model | Treatment | % Reduction / Change | Reference |

| TNF-α | Mtb-infected mouse lungs | OSC | Significant reduction | |

| IL-1β | Mtb-infected mouse lungs | OSC | Significant reduction | |

| IL-6 | Mtb-infected mouse lungs | OSC | Significant reduction | |

| TNF-α | Carrageenan-induced paw edema | OSC | Significant suppression | |

| IL-1β | Carrageenan-induced paw edema | OSC | Significant suppression | |

| IL-6 | Carrageenan-induced paw edema | OSC | Significant suppression | |

| IL-1β | OGD/R-injured hippocampal neurons | OSC (0.8, 2, or 5 µmol/L) | Significant down-regulation | |

| TNF-α | OGD/R-injured hippocampal neurons | OSC (0.8, 2, or 5 µmol/L) | Significant down-regulation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Treatment: After 6 to 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol:

-

Sample Preparation:

-

Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.

-

Suspension Cells: Harvest cells by centrifugation, wash with PBS, and fix as above.

-

-

Permeabilization: Incubate the fixed cells with a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.

-

Equilibration (Optional): Incubate the sample with an equilibration buffer for 10 minutes to prime the 3'-OH ends of the DNA fragments.

-

TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Detection:

-

Fluorescence Microscopy: If using fluorescently labeled dUTPs, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.

-